5-Acetyl-2-allyloxy-benzoic acid
Description
5-Acetyl-2-allyloxy-benzoic acid is a salicylic acid derivative featuring an acetyl group at position 5 and an allyloxy substituent at position 2. Its synthesis likely involves the acetylation of salicylic acid followed by Fries rearrangement to introduce the acetyl group, as seen in analogous compounds like 5-acetyl-2-hydroxybenzoic acid (). The allyloxy group replaces the hydroxyl group via alkylation, imparting unique steric and electronic properties.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-acetyl-2-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C12H12O4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h3-5,7H,1,6H2,2H3,(H,14,15) |
InChI Key |
BNKDZXRNYZERBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC=C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituents (Position) | Key Functional Features |
|---|---|---|
| 5-Acetyl-2-allyloxy-benzoic acid | Acetyl (5), Allyloxy (2) | Electron-withdrawing acetyl, unsaturated allyloxy |
| 5-Methoxy-2-methylbenzoic acid | Methoxy (5), Methyl (2) | Electron-donating methoxy, non-polar methyl |
| 5-Iodo-2-methylbenzoic acid | Iodo (5), Methyl (2) | Heavy halogen (iodo), steric methyl |
| 5-(Benzyloxy)-2-methylbenzoic acid | Benzyloxy (5), Methyl (2) | Bulky benzyloxy, aromatic substituent |
| Methyl 5-acetyl-2-ethoxybenzoate | Acetyl (5), Ethoxy (2), Ester | Esterified carboxylic acid, small ethoxy |
Physical and Chemical Properties
| Property | This compound | 5-Methoxy-2-methylbenzoic acid | 5-Iodo-2-methylbenzoic acid |
|---|---|---|---|
| Molecular Weight | Higher (due to acetyl/allyloxy) | Moderate | Highest (due to iodine) |
| Solubility | Lower (bulky allyloxy) | Moderate (polar methoxy) | Low (iodo’s hydrophobicity) |
| Acidity (pKa) | ~2.8–3.2 (acetyl enhances) | ~4.0–4.5 (methoxy reduces) | ~2.5–3.0 (iodo enhances) |
| Reactivity | Allyloxy enables Diels-Alder | Limited (stable substituents) | Halogenation/oxidation |
Crystallographic and Stability Considerations
- Allyloxy’s unsaturated bond may increase susceptibility to oxidation compared to ethoxy or methoxy groups.
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